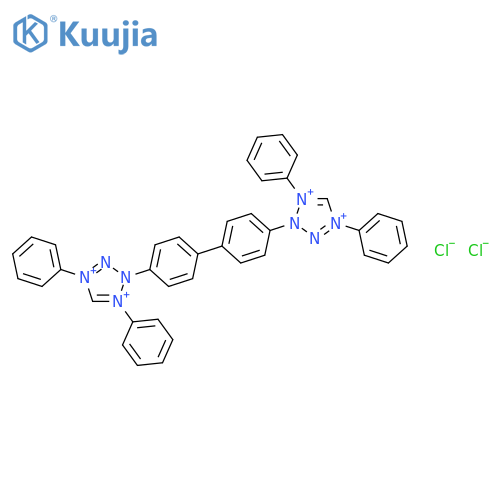Cas no 298-95-3 (Neotetrazolium chloride)

Neotetrazolium chloride structure
商品名:Neotetrazolium chloride
Neotetrazolium chloride 化学的及び物理的性質
名前と識別子
-
- Neotetrazolium chloride
- 3,3'-(4,4'-Biphenylene)bis(2,5-diphenyl-2H-tetrazolium chloride)
- 6-nitrobenzylalcohol
- NEOT
- neotetrazolium
- NEOTETRAZOLIUM BLUE
- NTC
- NTMF
- TETRAZOLE PURPLE
- TETRAZOLIUM PURPLE
- NEOTETRAZOLIUM CHLORIDE [MI]
- 2H-Tetrazolium, 3,3'-(1,1'-biphenyl)-4,4'-diylbis(2,5-diphenyl-, chloride (1:2)
- 3,3'-(1,1'-Biphenyl)-4,4'-diylbis(2,5-diphenyl-2H-tetrazolium) dichloride
- 2-[4-[4-(3, 5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3, 5-diphenyltetrazol-2-ium;dichloride
- 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, dichloride
- 3,3'-(4,4'-BIPHENYLENE)BIS(2,5-DIPHENYL-2H-TETRAZOLIUM) DICHLORIDE
- 298-95-3
- 2H-Tetrazolium, 3,3'-[1,1'-biphenyl]-4,4'-diylbis[2,5-diphenyl-, chloride (1:2)
- 2,2,5,5'-Tetraphenyl-3,3'-(p-diphenylene)ditetrazolium chloride
- NSC-27621
- Neo-T
- SCHEMBL1647981
- EINECS 206-070-0
- 2H-Tetrazolium, 3,3'-(1,1'-biphenyl)-4,4'-diylbis(2,5-diphenyl-, dichloride
- 2,2',5,5'-TETRAPHENYL-3,3'-(P-DIPHENYLENE)DITETRAZOLIUM CHLORIDE
- AKOS024371057
- 2,2'-(p-Diphenylene)-bis(3,5-diphenyl)ditetrazolium chloride
- QL8L44VE6R
- Q27287319
- UNII-QL8L44VE6R
- Neotitrazolium chloride
- FT-0736595
- DTXSID20889339
- 2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)phenyl]phenyl]-3,5-diphenyltetrazol-2-ium;dichloride
- NSC 27621
- 2,2',5,5'-Tetraphenyl-3,3'-[p-diphenylene] ditetrazolium chloride
- 3,3'-(biphenyl-4,4'-diyl)bis(2,5-diphenyl-2H-tetrazol-3-ium) chloride
- 3,3',5,5'-Tetraphenyl-2,2'-biphenyl-4,4'-yleneditetrazolium dichloride
- J-017683
- CHEMBL313155
- MFCD00011965
- WYFYSTBFFDOVJW-UHFFFAOYSA-L
- Neotetrazoliumchloride
- DTXCID601028601
- G84606
- FN52681
- 206-070-0
-
- MDL: MFCD00011965
- インチ: InChI=1S/C38H30N8.2ClH/c1-5-13-33(14-6-1)41-29-43(35-17-9-3-10-18-35)45(39-41)37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-40-42(34-15-7-2-8-16-34)30-44(46)36-19-11-4-12-20-36;;/h1-30H;2*1H/q+4;;/p-2
- InChIKey: SVFMHGCZEKILNA-UHFFFAOYSA-L
- ほほえんだ: [Cl-].[Cl-].C1C=CC([N+]2C=[N+](C3C=CC=CC=3)N(C3C=CC(C4C=CC(N5N=[N+](C6C=CC=CC=6)C=[N+]5C5C=CC=CC=5)=CC=4)=CC=3)N=2)=CC=1
計算された属性
- せいみつぶんしりょう: 666.18100
- どういたいしつりょう: 666.181
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 48
- 回転可能化学結合数: 7
- 複雑さ: 836
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 69.2A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.0962 (rough estimate)
- ゆうかいてん: 230 °C (dec.)(lit.)
- ふってん: 754.15°C (rough estimate)
- フラッシュポイント: °C
- 屈折率: 1.6300 (estimate)
- ようかいど: methanol: 50 mg/mL, clear
- PSA: 69.18000
- LogP: 0.41040
- マーカー: 6466
- 最大波長(λmax): 248 nm
- ようかいせい: 使用できません
Neotetrazolium chloride セキュリティ情報
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S24/25; S36
- 福カードFコード:3-8-10
-
危険物標識:

- リスク用語:R22
- ちょぞうじょうけん:2-8°C
Neotetrazolium chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N233620-2.5g |
Neotetrazolium Chloride |
298-95-3 | 2.5g |
$ 115.00 | 2022-06-03 | ||
| TRC | N233620-1g |
Neotetrazolium Chloride |
298-95-3 | 1g |
$ 70.00 | 2022-06-03 | ||
| abcr | AB251647-1 g |
Neotetrazoliumchloride, 90%; . |
298-95-3 | 90% | 1 g |
€99.30 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1263474-5g |
Neotetrazolium chloride |
298-95-3 | 90% (Assay) | 5g |
$305 | 2024-06-06 | |
| abcr | AB251647-1g |
Neotetrazoliumchloride, 90%; . |
298-95-3 | 90% | 1g |
€99.30 | 2025-02-19 | |
| 1PlusChem | 1P00BEOW-250mg |
Neotetrazolium chloride |
298-95-3 | 250mg |
$59.00 | 2025-02-25 | ||
| eNovation Chemicals LLC | Y1263474-25g |
Neotetrazolium chloride |
298-95-3 | 90% (Assay) | 25g |
$1050 | 2025-02-19 | |
| abcr | AB251647-5g |
Neotetrazoliumchloride, 90%; . |
298-95-3 | 90% | 5g |
€257.10 | 2025-02-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-295914B-25g |
Neotetrazolium Chloride, |
298-95-3 | ≥90% | 25g |
¥5964.00 | 2023-09-05 | |
| eNovation Chemicals LLC | Y1263474-250mg |
Neotetrazolium chloride |
298-95-3 | 90% (Assay) | 250mg |
$170 | 2024-06-06 |
Neotetrazolium chloride 関連文献
-
1. Index pages
-
Ajai Kumar Singh,Dinesh Kumar Analyst 1985 110 751
-
3. Ferrocenyl phosphine mobility, positional isomerism and NMR fluxionality in triangular palladium sulfide aggregates. Crystal and molecular structures of [Pd3Cl2(η2-dppf?)(μ-dppf?)(μ3-S)2] and [Pd3Cl(η2-dppf?)2(PPh3)(μ3-S)2]X [X?=?Cl or NO3, dppf?=?Fe(η5-C5H4PPh2)2]Jeremy S. L. Yeo,Guangming Li,Wai-Hing Yip,William Henderson,Thomas C. W. Mak,T. S. Andy Hor J. Chem. Soc. Dalton Trans. 1999 435
-
Tyrza van Leeuwen,Can Araman,Linda Pieper Pournara,Arieke S. B. Kampstra,Thomas Bakkum,Mikkel H. S. Marqvorsen,Clarissa R. Nascimento,G. J. Mirjam Groenewold,Willemijn van der Wulp,Marcel G. M. Camps,George M. C. Janssen,Peter A. van Veelen,Gerard J. P. van Westen,Antonius P. A. Janssen,Bogdan I. Florea,Herman S. Overkleeft,Ferry A. Ossendorp,René E. M. Toes,Sander I. van Kasteren RSC Chem. Biol. 2021 2 855
-
5. Factors in the formation of isomerically and optically pure alkyl halides. Part V. Conditions which determine the formation of 2-halogeno-2-methyl- and 2-halogeno-3-methyl-butanes in the preparation of 1-halogeno-2,2-dimethylpropanes from 2,2-dimethylpropan-1-olH. R. Hudson J. Chem. Soc. B 1968 664
298-95-3 (Neotetrazolium chloride) 関連製品
- 25249-76-7(L-Serine,N-(1-glycyl-L-prolyl)-, homopolymer (9CI))
- 5378-52-9(1-phenyl-1H-1,2,3,4-tetrazole)
- 14213-12-8(3-(1H-1,2,3,4-tetrazol-1-yl)aniline)
- 71658-33-8(p-Tolyltetrazolium Red)
- 847737-47-7(1H-Tetrazole,1-(3-hydrazinylphenyl)-)
- 56476-95-0(2H-Tetrazole, 2-phenyl-)
- 25109-04-0(1-(4-Methylphenyl)-1H-tetrazole)
- 543694-96-8(1-(2,6-Dimethylphenyl)-1H-tetrazole)
- 14213-13-9(4-(1H-1,2,3,4-tetrazol-1-yl)aniline)
- 14910-04-4(1H-Tetrazol-5-amine, 1-(3-methylphenyl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:298-95-3)Neotetrazolium chloride

清らかである:99%
はかる:5g
価格 ($):152.0